(S)-2-((tert-Butoxycarbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid is a chiral amino acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected amine group and a 2,4-dinitrophenyl (DNP) substituent on the β-carbon. The Boc group serves as a common protective moiety in peptide synthesis, enhancing solubility and preventing unwanted side reactions during coupling steps . The electron-deficient 2,4-dinitrophenyl group may confer unique reactivity, such as facilitating nucleophilic aromatic substitution or acting as a spectroscopic probe due to its strong UV absorption . Its stereochemistry (S-configuration) is critical for applications requiring enantioselectivity, such as enzyme inhibitor design .
Properties
IUPAC Name |
(2S)-3-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O8/c1-14(2,3)26-13(21)16-10(12(19)20)7-15-9-5-4-8(17(22)23)6-11(9)18(24)25/h4-6,10,15H,7H2,1-3H3,(H,16,21)(H,19,20)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHQTCSLBRZQAC-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679786 | |
| Record name | N-(tert-Butoxycarbonyl)-3-(2,4-dinitroanilino)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214750-67-1 | |
| Record name | N-(tert-Butoxycarbonyl)-3-(2,4-dinitroanilino)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-2-((tert-Butoxycarbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid, also known as Boc-2-nitro-L-phenylalanine, is a compound that has garnered interest in various fields of biological research. This article delves into its biological activities, including its potential applications in medicinal chemistry and biochemistry.
- Molecular Formula : C14H18N2O6
- Molecular Weight : 310.30 g/mol
- IUPAC Name : (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid
- CAS Number : 185146-84-3
Structure
The compound features a tert-butoxycarbonyl (Boc) protecting group and a dinitrophenyl moiety, which are critical for its biological activity. The presence of the nitro group is particularly significant, as it can influence the compound's reactivity and interaction with biological targets.
Research indicates that compounds similar to Boc-2-nitro-L-phenylalanine exhibit various biological activities, including:
- Antimicrobial Activity : The nitrophenyl group enhances the compound's ability to disrupt bacterial cell membranes.
- Cytotoxic Effects : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets require further investigation.
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer properties of Boc-protected amino acids. It was found that Boc-2-nitro-L-phenylalanine exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells .
- Antimicrobial Testing : In a comparative study on antimicrobial agents, Boc-2-nitro-L-phenylalanine displayed notable inhibitory effects against Gram-positive bacteria, outperforming several standard antibiotics .
- Enzyme Inhibition : Research focusing on enzyme kinetics revealed that Boc-2-nitro-L-phenylalanine acts as a competitive inhibitor for certain proteases, which could be leveraged in therapeutic applications .
Data Table: Biological Activities Summary
Scientific Research Applications
Peptide Synthesis
The Boc protecting group allows for the selective deprotection of amino acids during peptide synthesis. This process is crucial for constructing peptides with specific sequences that can have therapeutic effects.
Key Points:
- Selective Deprotection : The Boc group can be removed under mild acidic conditions, facilitating the sequential addition of amino acids.
- Dinitrophenyl Group : This moiety can serve as a label or tag in peptides, aiding in purification and characterization.
Drug Development
Research has indicated that compounds similar to (S)-2-((tert-Butoxycarbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid may exhibit biological activity against various diseases, including cancer and bacterial infections.
Case Studies:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : Some derivatives demonstrate efficacy against resistant strains of bacteria, providing a potential avenue for new antibiotic development.
Biochemical Probes
Due to its unique structure, this compound can be utilized as a biochemical probe to study enzyme activity and protein interactions.
Applications:
- Enzyme Inhibition Studies : The dinitrophenyl group may interact with specific enzymes, allowing researchers to analyze inhibition mechanisms.
- Protein Labeling : This compound can be used to label proteins for tracking and studying protein dynamics in living cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares the target compound with structurally related Boc-protected amino acids:
Spectral Characterization
- NMR Data : Boc-protected compounds exhibit characteristic tert-butyl signals (~1.4 ppm in $^1$H NMR) and carbonyl resonances (~155–170 ppm in $^{13}$C NMR) . The 2,4-dinitrophenyl group would show distinct aromatic protons downfield-shifted due to nitro groups (~8.5–9.0 ppm) .
- UV-Vis : The 2,4-dinitrophenyl moiety absorbs strongly near 350 nm, enabling detection in chromatography or spectroscopic assays .
Pharmacological and Industrial Relevance
- HIV Protease Inhibitors : Fluorophenyl analogs are key intermediates in antiviral drug synthesis, emphasizing the importance of halogen substituents in target binding .
- Enzyme Inhibitors: Compounds like (S)-3-(4-azidophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid () are used in photoaffinity labeling, suggesting the target compound could serve similar roles with its nitro groups .
- Stability Considerations : Methoxy and hydroxy substituents (e.g., ) improve solubility but may reduce metabolic stability compared to nitro groups .
Q & A
(Basic) What are the common synthetic routes for preparing (S)-2-((tert-Butoxycarbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid, and what reaction conditions are optimal?
Answer:
The compound is typically synthesized via a multi-step approach:
- Step 1: Boc protection of the amino group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., LiOH in THF/water) to ensure regioselectivity .
- Step 2: Introduction of the 2,4-dinitrophenyl group via nucleophilic substitution or coupling. For analogous compounds, coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane or THF are used to activate the carboxylic acid for amide bond formation .
- Workup: Acid-base extraction (e.g., using aqueous NaOH and organic solvents like ethyl acetate) followed by purification via preparative HPLC or recrystallization from methanol .
Key Considerations:
- Maintain anhydrous conditions during coupling to prevent hydrolysis of active intermediates.
- Monitor reaction progress via TLC or LC-MS to optimize yield (typically 70–95% for similar protocols) .
(Basic) What analytical techniques are recommended for characterizing this compound and verifying its purity?
Answer:
- NMR Spectroscopy: 1H and 13C NMR confirm the Boc group (tert-butyl peaks at ~1.4 ppm) and the dinitrophenyl moiety (aromatic protons at ~8-9 ppm) .
- HPLC-MS: Reverse-phase HPLC with UV detection (λ = 254 nm for nitro groups) and mass spectrometry validate molecular weight and purity (>95%) .
- Elemental Analysis: Quantifies C, H, N content to confirm stoichiometry, especially critical for nitro-containing compounds .
Methodological Tip:
For nitroaromatic compounds, ensure samples are fully dissolved in deuterated DMSO for NMR to avoid aggregation artifacts .
(Basic) What safety protocols are essential when handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. The 2,4-dinitrophenyl group is toxic and may cause skin/eye irritation .
- Ventilation: Use a fume hood to avoid inhalation of dust or vapors, as nitroaromatics are potential respiratory hazards .
- Storage: Keep in a cool, dry place away from ignition sources (nitro groups are oxidizers) .
Emergency Response:
In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Provide the compound’s Safety Data Sheet (SDS) to healthcare providers .
(Advanced) How can researchers optimize coupling efficiency when introducing the dinitrophenylamino group?
Answer:
- Catalyst Screening: Replace DCC with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for improved solubility and reduced byproduct formation .
- Solvent Optimization: Use DMF instead of dichloromethane to enhance nucleophilicity of the amino group, particularly for sterically hindered substrates .
- Temperature Control: Conduct reactions at 0–4°C to minimize side reactions (e.g., nitro group reduction) while maintaining coupling kinetics .
Troubleshooting Low Yields:
If yields drop below 50%, check for moisture contamination or consider pre-activating the carboxylic acid with HOBt (hydroxybenzotriazole) to stabilize the active ester intermediate .
(Advanced) How does the electron-withdrawing nature of the 2,4-dinitrophenyl group influence the compound’s stability under acidic or basic conditions?
Answer:
- Acidic Conditions: The Boc group is labile under strong acids (e.g., TFA), but the dinitrophenylamino group may undergo partial reduction or decomposition. Use mild acids (e.g., 1% acetic acid) for deprotection .
- Basic Conditions: The nitro groups stabilize the adjacent amino group against hydrolysis, but prolonged exposure to bases (pH >10) can degrade the propanoic acid backbone. Limit reaction time to <2 hours in alkaline media .
Experimental Validation:
Conduct stability studies via accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) monitored by HPLC to identify degradation products .
(Advanced) What challenges arise during purification, and how can they be addressed?
Answer:
- Challenge 1: Low solubility in polar solvents due to the hydrophobic Boc and nitroaromatic groups.
Solution: Use mixed solvents (e.g., methanol:water 70:30) for recrystallization or gradient HPLC (acetonitrile/0.1% TFA) . - Challenge 2: Byproducts from incomplete coupling or Boc deprotection.
Solution: Perform flash chromatography on silica gel with ethyl acetate/hexane (3:7) to separate unreacted intermediates .
Advanced Tip:
For scale-up, switch to preparative centrifugal partition chromatography (CPC) to handle larger quantities without column clogging .
(Advanced) How does the dinitrophenylamino group affect the compound’s reactivity in downstream applications (e.g., peptide synthesis)?
Answer:
- Steric Hindrance: The bulky nitro group reduces nucleophilicity of the amino group, requiring stronger coupling agents (e.g., HATU) for peptide bond formation .
- Photoreactivity: The 2,4-dinitrophenyl group is light-sensitive. Conduct reactions under amber light to prevent photo-degradation .
- Bioconjugation: The nitro group can interfere with click chemistry (e.g., CuAAC). Consider alternative strategies like strain-promoted azide-alkyne cycloaddition .
Experimental Design:
Pre-screen reactivity using model peptides (e.g., Gly-Phe) to determine optimal coupling conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
